molecular formula C4H9ClN2O B12537414 (2R,3R)-2-amino-3-chlorobutanamide CAS No. 820253-35-8

(2R,3R)-2-amino-3-chlorobutanamide

Cat. No.: B12537414
CAS No.: 820253-35-8
M. Wt: 136.58 g/mol
InChI Key: UNXFIYHOUZQUPW-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-amino-3-chlorobutanamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties. It contains both an amino group and a chlorine atom attached to a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-chlorobutanamide typically involves the stereospecific transformation of precursor molecules. One common method is the stereospecific reaction of (2R,3R)-2-amino-3-chlorobutanol with an appropriate amide-forming reagent under controlled conditions . This reaction often requires the use of protecting groups to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-amino-3-chlorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted butanamides, while oxidation and reduction can produce different amine or alcohol derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-amino-3-chlorobutanamide is unique due to its specific stereochemistry and the presence of both an amino group and a chlorine atom. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

820253-35-8

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

(2R,3R)-2-amino-3-chlorobutanamide

InChI

InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3+/m1/s1

InChI Key

UNXFIYHOUZQUPW-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N)Cl

Canonical SMILES

CC(C(C(=O)N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.